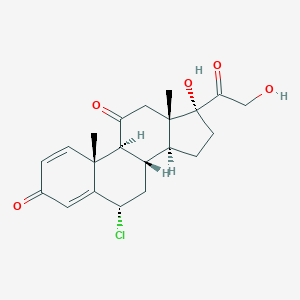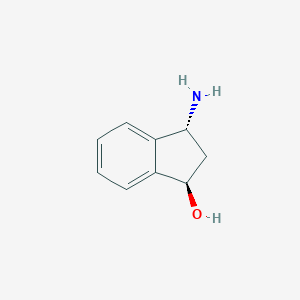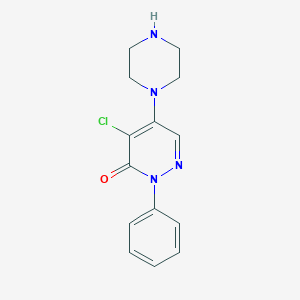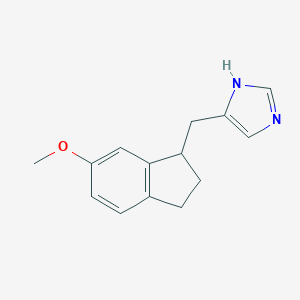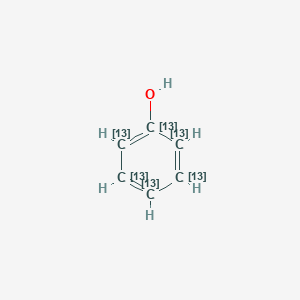
苯酚-13C6
描述
Phenol-13C6, a labeled variant of phenol, is an important chemical product with a wide range of applications. It is traditionally produced from fossil resources, but there is a growing interest in sustainable production through microbial fermentation using renewable biomass resources. However, the toxicity of phenol poses challenges for its production in industrial microorganisms like Escherichia coli, as it affects growth rate and biomass yield by altering the central carbon metabolism .
Synthesis Analysis
The synthesis of labeled phenolic compounds, including Phenol-13C6, is crucial for environmental and metabolic studies. A complete chemical synthesis of various phenolic monomers, including Phenol-13C6, has been reported starting from commercially available labeled phenol. This synthesis involves selective ortho-hydroxylation, Friedel-Crafts alkylation, and Knoevenagel condensation, among other steps, to produce compounds like p-coumaric, ferulic, and caffeic acids . Another synthesis route for [2-13C]phenol involves cyanation of cyclopentanone, followed by acetylation, reduction, ring expansion, and dehydrobromination .
Molecular Structure Analysis
The molecular structure of Phenol-13C6 has been studied using various spectroscopic techniques. For instance, the microwave spectra of mono-13C-substituted phenols have been investigated to report a complete substitution structure, providing insights into bond lengths and angles within the molecule. The dipole moment has also been measured, contributing to the understanding of the molecule's polarity .
Chemical Reactions Analysis
Phenol-13C6 is involved in various chemical reactions, particularly in the context of C–H functionalization. Phenol-directed C–H functionalization reactions have been summarized, highlighting the role of catalytic methodologies in improving chemo- and regioselectivity. These advancements are significant for the increased use of phenols in fine-chemical synthesis . Additionally, the chemical behavior of phenolates, which are derivatives of phenol, has been studied in the context of macrocyclic tetraamine ligands, revealing the influence of proximate cations on the phenolate pendant .
Physical and Chemical Properties Analysis
The physical and chemical properties of Phenol-13C6 are influenced by its aromatic structure and hydroxyl groups. Phenolic compounds, in general, are known for their antioxidant properties, which depend on the structure, particularly the number and positions of hydroxyl groups. Phenol-13C6, being a labeled variant, shares these properties and is used in various applications, including as an internal standard for isotope dilution mass spectrometry .
科学研究应用
土壤微生物群落分析:Phenol-13C6已被用于田间研究中,以调查土壤微生物群落对苯酚的代谢。稳定同位素示踪(SIP)和气相色谱-质谱联用(GC/MS)等技术有助于识别参与苯酚降解的特定微生物,并跟踪碳在微生物食物链中的流动 (DeRito, Pumphrey, & Madsen, 2005)。
对中心碳代谢的影响:涉及大肠杆菌的研究表明,苯酚-13C6影响了该生物的中心碳代谢,影响了TCA循环和乙酸产生等途径,这对于理解微生物系统中苯酚代谢的影响至关重要 (Kitamura, Toya, & Shimizu, 2019)。
RNA稳定同位素示踪:Phenol-13C6已被用于将微生物群落功能与系统发育联系起来,特别是在识别负责工业生物反应器中苯酚降解的细菌方面 (Manefield, Whiteley, Griffiths, & Bailey, 2002)。
生物降解研究:它在研究苯等污染物的生物降解中发挥了重要作用,研究显示了涉及对苯酚的羟化和随后转化的途径 (Ulrich, Beller, & Edwards, 2005)。
食品科学中的分析方法:Phenol-13C6在食品中检测酚酸的分析方法中很有用,有助于理解它们在食品质量和潜在健康益处中的作用 (Robbins, 2003)。
癌症研究:其衍生物已被探索用于抗癌活性,特定化合物显示出抑制肿瘤细胞增殖的有希望的结果 (Sung et al., 2016)。
土壤有机碳动态:Phenol-13C6有助于研究土壤中酚类化合物的作用,特别是与酶活性和有机碳含量相关,为了解土壤微生物动态和有机物分解提供了见解 (Esiana, Coates, Adderley, Berns, & Bol, 2021)。
厌氧消化过程:它已被用于评估苯酚和其他化合物在市政固体废物厌氧消化过程中的生物降解性,为环境污染控制机制提供了见解 (Limam et al., 2013)。
光催化和环境修复:Phenol-13C6已参与与苯酚氧化和还原相关的研究,为环境修复研究做出贡献 (Tommos et al., 2013)。
木质素价值化:它已被用于代谢通量分析,以了解像Rhodococcus opacus这样的生物体中的苯酚代谢,这在木质素价值化和可再生生物质资源利用领域具有相关性 (Roell et al., 2019)。
作用机制
Target of Action
Phenol-13C6, a variant of phenol, is primarily used as an antiseptic and disinfectant . It is active against a wide range of microorganisms, including some fungi and viruses . Phenol-13C6 has been used to disinfect skin, relieve itching, and as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis . Additionally, it is used in surgical ingrown toenail treatment, a process termed phenolization .
Mode of Action
Phenol-13C6, like its parent compound phenol, interacts with proteins and lipids in the cell membrane, leading to cell lysis and death . It can also denature proteins and disrupt cell membranes, leading to leakage of cell contents .
Biochemical Pathways
Phenol-13C6, as a phenolic compound, is involved in the phenylpropanoid biosynthetic pathway . Phenylalanine ammonia lyase is a prime enzyme for this pathway, connecting primary metabolism to secondary metabolism . During harsh environmental conditions, phenolic compounds are synthesized and accumulated in the host plant to emerge from that stress .
Pharmacokinetics
Phenol, the parent compound, is known to be rapidly absorbed through the skin . It is expected that Phenol-13C6 would have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Phenol-13C6 action is the disruption of microbial cell structures, leading to cell death . In humans, exposure to phenol can cause damage to organs such as the central nervous system, kidneys, liver, pancreas, and spleen . It is also suspected of causing genetic defects .
Action Environment
The action of Phenol-13C6 can be influenced by environmental factors. For instance, its efficacy as a disinfectant can be affected by the presence of organic matter, the pH of the environment, and temperature . It should be stored refrigerated (-5°C to 5°C) and desiccated, and protected from light .
安全和危害
未来方向
属性
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480397 | |
| Record name | Phenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89059-34-7 | |
| Record name | Phenol-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89059-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
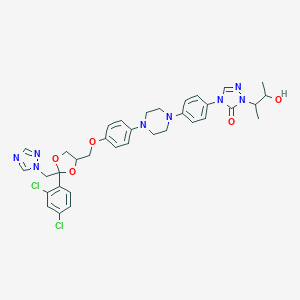
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
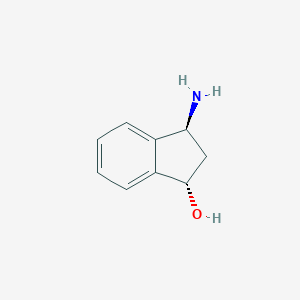
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
